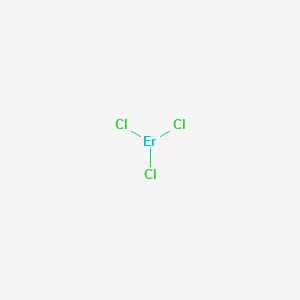

氯化铒(III)

描述

Erbium trichloride, also known as Erbium(III) chloride, is a violet solid with the formula ErCl3 . It is available in anhydrous form as well as a hexahydrate . It is used in the preparation of erbium metal .

Synthesis Analysis

Anhydrous erbium(III) chloride can be produced by the ammonium chloride route . In the first step, erbium(III) oxide is heated with ammonium chloride to produce the ammonium salt of the pentachloride: Er2O3 + 10 NH4Cl → 2 (NH4)2ErCl5 + 6 H2O + 6 NH3. In the second step, the ammonium chloride salt is converted to the trichloride by heating in a vacuum at 350-400 °C: (NH4)2ErCl5 → ErCl3 + 2 HCl + 2 NH3 .

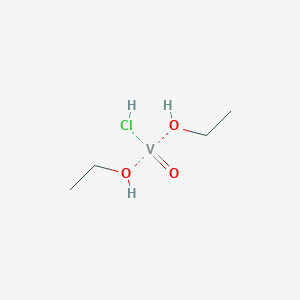

Molecular Structure Analysis

Erbium(III) chloride forms crystals of the AlCl3 type, with monoclinic crystals and the point group C 2/m . Erbium(III) chloride hexahydrate also forms monoclinic crystals with the point group of P 2/ n (P 2/ c) - C42h. In this compound, erbium is octa-coordinated to form [Er (H2O)6Cl2]+ ions with the isolated Cl− completing the structure .

Physical And Chemical Properties Analysis

Erbium(III) chloride is a violet hygroscopic monoclinic crystal in its anhydrous form and appears as pink hygroscopic crystals in its hexahydrate form . It has a density of 4.1 g/cm3 . It is soluble in water and slightly soluble in ethanol . The melting point of the anhydrous form is 776 °C, and it decomposes in its hexahydrate form . The boiling point is 1500 °C .

科学研究应用

化学气相沉积 (CVD) 前驱体

氯化铒(III) 用作化学气相沉积中的前驱体,用于制造氧化铒薄膜。 这些薄膜具有高介电常数,并且由于其绝缘特性而在微电子学中至关重要 .

光纤掺杂剂

它用作掺杂剂来制备特殊硅光纤。 这些光纤在电信和传感器技术中得到应用,因为它们能够在不需要电力的情况下放大光 .

有机合成中的催化剂

氯化铒(III) 充当快速立体选择性合成反式-4,5-二氨基环戊-2-烯酮的催化剂,这些烯酮是药物和农用化学品中宝贵的中间体 .

玻璃着色

在玻璃工业中,氯化铒(III) 用于玻璃着色,提供独特的粉红色色调,在艺术玻璃和商业玻璃产品中都很有价值 .

光纤放大器

它在光纤中用作放大器。 掺铒光纤放大器 (EDFA) 广泛用于光通信系统,以增强信号强度,而无需将其转换为电信号 .

医疗和牙科激光

氯化铒(III) 用于医疗和牙科应用中的激光,例如激光手术和牙科手术,在这些手术中,精确度和最小侵入性至关重要 .

上转换纳米晶体涂层

该化合物用于制备上转换纳米晶体涂覆二氧化硅 (UCNP@mSiO2) 纳米复合材料,由于其发光特性,它们在生物成像方面具有潜在的应用 .

磁性分离技术

作用机制

Erbium(III) chloride, also known as Erbium trichloride, is a violet solid with the formula ErCl3 . This compound has a variety of applications in different fields, including its use as a catalyst and in the preparation of erbium metal .

Target of Action

Erbium(III) chloride primarily targets chemical reactions as a catalyst. It has been demonstrated in the acylation of alcohols and phenols and in an amine functionalisation of furfural . It is also a catalyst for Friedel–Crafts-type reactions .

Mode of Action

Erbium(III) chloride interacts with its targets by accelerating the rate of chemical reactions. As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby increasing the reaction rate .

Biochemical Pathways

Its catalytic properties suggest that it can influence a variety of chemical reactions, particularly those involving the acylation of alcohols and phenols, and the functionalisation of amines .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its bioavailability.

Result of Action

The primary result of Erbium(III) chloride’s action is the acceleration of chemical reactions. By acting as a catalyst, it enables reactions to proceed more quickly and efficiently .

Action Environment

The action of Erbium(III) chloride can be influenced by environmental factors. For instance, its solubility in water suggests that the presence of water can affect its efficacy as a catalyst. Additionally, its stability may be affected by factors such as temperature and pH.

安全和危害

Erbium trichloride can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If inhaled, remove the person to fresh air. If it gets in the eyes, rinse cautiously with water for several minutes .

未来方向

属性

IUPAC Name |

trichloroerbium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Er/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGGAKOVUDZYES-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Er](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErCl3, Cl3Er | |

| Record name | erbium(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Erbium(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064966 | |

| Record name | Erbium chloride (ErCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pink powder; Hexahydrate: deliquescent crystals, soluble in water; [Merck Index] | |

| Record name | Erbium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10138-41-7 | |

| Record name | Erbium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erbium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium chloride (ErCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erbium chloride (ErCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)

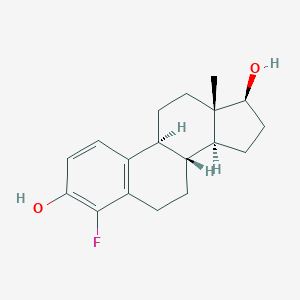

![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)

![Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]-](/img/structure/B239076.png)

![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)